molecular formula C21H33N5O2 B5468226 1'-[(dimethylamino)acetyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

1'-[(dimethylamino)acetyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5468226
M. Wt: 387.5 g/mol
InChI Key: MDQYKDHSYTZNRJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in medicinal chemistry. It contains several functional groups, including an amide, a pyridine, and a bipiperidine .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. In similar compounds, each metal ion is coordinated with two pyridyl amines, a tertiary amine, an alkoxide oxygen, and a phosphate oxygen to form a trigonal bipyramidal geometry .


Chemical Reactions Analysis

The compound, due to its complex structure, is likely to undergo a variety of chemical reactions. For instance, similar compounds have been formed via C–C bond cleavage promoted by I2 and TBHP .

Future Directions

The future directions for this compound could involve further development and testing for potential biological activities. For instance, similar compounds have been designed, synthesized, and evaluated for their anti-fibrotic activities .

properties

IUPAC Name

1-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N5O2/c1-24(2)16-20(27)25-12-8-19(9-13-25)26-11-5-6-17(15-26)21(28)23-14-18-7-3-4-10-22-18/h3-4,7,10,17,19H,5-6,8-9,11-16H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQYKDHSYTZNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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